

Linolenyl Palmitoleate natural sources

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Compound of Interest

Compound Name: *Linolenyl Palmitoleate*

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An In-depth Technical Guide to the Natural Sources of **Linolenyl Palmitoleate** and its Constituent Fatty Acids

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Linolenyl palmitoleate is a specific wax ester composed of α -linolenic acid and palmitoleic acid. While direct evidence for the natural occurrence of this specific ester is scarce in scientific literature, its constituent fatty acids are found in various natural sources. This technical guide provides a comprehensive overview of the natural sources rich in α -linolenic acid and palmitoleic acid, which are the most probable, albeit likely minor, sources of **linolenyl palmitoleate**. The guide details the quantitative composition of these sources, experimental protocols for their analysis, and the biosynthetic pathways involved in their formation.

Natural Sources of α -Linolenic Acid and Palmitoleic Acid

The co-occurrence of high concentrations of both α -linolenic acid and palmitoleic acid in a single natural source is uncommon. However, some plant and marine oils contain significant amounts of one or both fatty acids.

Plant-Based Sources

The most promising plant-based sources are sea buckthorn and macadamia nuts.

- Sea Buckthorn (*Hippophae rhamnoides*): This plant is unique in that different parts of its fruit are rich in either palmitoleic acid or α -linolenic acid. The pulp oil is one of the richest known sources of palmitoleic acid, while the seed oil is a significant source of α -linolenic acid.^{[1][2]} An oil derived from the whole berry would therefore contain both fatty acids.
- Macadamia Nut (*Macadamia integrifolia* and *M. tetraphylla*): Macadamia nut oil is notable for its high concentration of palmitoleic acid.^{[3][4][5]} It also contains a smaller but still present amount of α -linolenic acid.^{[5][6]}

Marine-Based Sources

- Salmon Oil: Oil from salmon, particularly farmed Atlantic salmon, contains a mix of fatty acids including both palmitoleic acid and α -linolenic acid.^{[7][8]} The fatty acid profile can vary depending on the diet of the fish.

Data Presentation: Fatty Acid Composition

The following tables summarize the quantitative data for the fatty acid composition of the most relevant natural sources.

Table 1: Fatty Acid Composition of Sea Buckthorn Oils (% of Total Fatty Acids)

| Fatty Acid | Pulp Oil | Seed Oil |
|---------------------------------|--------------------------|-------------------------|
| Palmitoleic acid (16:1) | 32 - 42% ^[1] | Trace |
| α -Linolenic acid (18:3) | <2% ^[9] | 30 - 36% ^[1] |
| Palmitic acid (16:0) | 34 - 41% ^[10] | 7.13% |
| Oleic acid (18:1) | 3 - 8% ^[9] | 15.85% |
| Linoleic acid (18:2) | 8 - 14% ^[9] | 33 - 36% ^[1] |
| Stearic acid (18:0) | <2% ^[9] | - |

Table 2: Fatty Acid Composition of Macadamia Nut Oil (% of Total Fatty Acids)

| Fatty Acid | Concentration |
|---------------------------------|--------------------------------------------------|
| Palmitoleic acid (16:1) | 18 - 36% [3] [5] |
| α -Linolenic acid (18:3) | 1 - 2.4% [5] [6] |
| Oleic acid (18:1) | 40 - 65% [3] [4] |
| Palmitic acid (16:0) | 8.4 - 13.1% [3] |
| Linoleic acid (18:2) | 1 - 3% [4] |
| Stearic acid (18:0) | 3 - 4% [4] |

Table 3: Fatty Acid Composition of Salmon Oil (% of Total Fatty Acids)

| Fatty Acid | Concentration |
|-----------------------------------|----------------------------------------------------|
| Palmitoleic acid (16:1) | ~5 - 8% |
| α -Linolenic acid (18:3) | ~4 - 6% [7] |
| Oleic acid (18:1) | ~35 - 53% [7] [11] |
| Linoleic acid (18:2) | ~14 - 15% [7] |
| Eicosapentaenoic acid (EPA, 20:5) | ~6% [12] |
| Docosahexaenoic acid (DHA, 22:6) | ~9% [12] |
| Palmitic acid (16:0) | ~12% [11] |

Experimental Protocols

Lipid Extraction from Plant Material (Modified Folch Method)

This protocol is suitable for the extraction of total lipids from plant tissues like seeds and fruit pulp.

Materials:

- Chloroform
- Methanol
- 0.9% NaCl solution
- Homogenizer
- Centrifuge
- Rotary evaporator

Procedure:

- Homogenize 1g of the plant sample with 20 mL of a chloroform:methanol (2:1, v/v) mixture.
- Agitate the mixture for 20 minutes at room temperature.
- Filter the homogenate to remove solid particles.
- Add 5 mL of 0.9% NaCl solution to the filtrate and vortex thoroughly.
- Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.
- Carefully collect the lower chloroform phase, which contains the lipids.
- Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the conversion of lipids to fatty acid methyl esters (FAMES) for GC-MS analysis.

Materials:

- Total lipid extract

- Methanolic HCl (5%) or BF₃-methanol
- Hexane
- Saturated NaCl solution
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., HP-88)

Procedure:

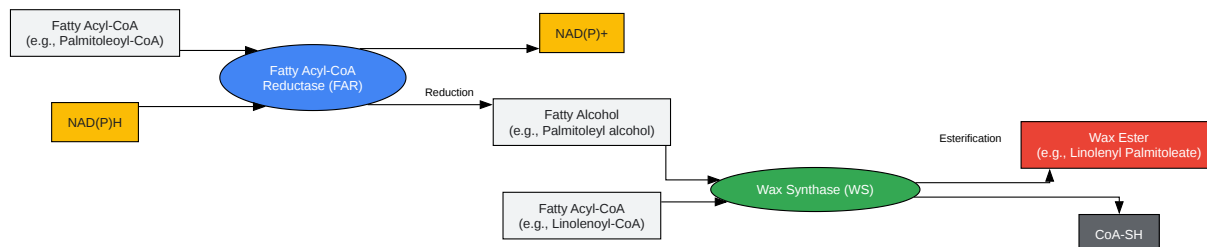
- Transesterification: To approximately 10 mg of the lipid extract, add 2 mL of 5% methanolic HCl.
- Heat the mixture at 85°C for 1 hour.
- After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex.
- Centrifuge to separate the phases and collect the upper hexane layer containing the FAMES.
- Dry the hexane extract over anhydrous sodium sulfate.
- GC-MS Analysis: Inject 1 µL of the FAMES solution into the GC-MS.
- Use a temperature program suitable for separating FAMES (e.g., initial temperature of 140°C, ramp to 240°C).
- Identify individual FAMES by comparing their mass spectra and retention times with those of known standards.
- Quantify the fatty acids by integrating the peak areas.

Mandatory Visualizations

Biosynthesis of Wax Esters

The formation of wax esters such as **linolenyl palmitoleate** involves two key enzymatic steps. [13] First, a fatty acyl-CoA is reduced to a fatty alcohol by a fatty acyl-CoA reductase (FAR).

Second, a wax synthase (WS) catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule.^[13]

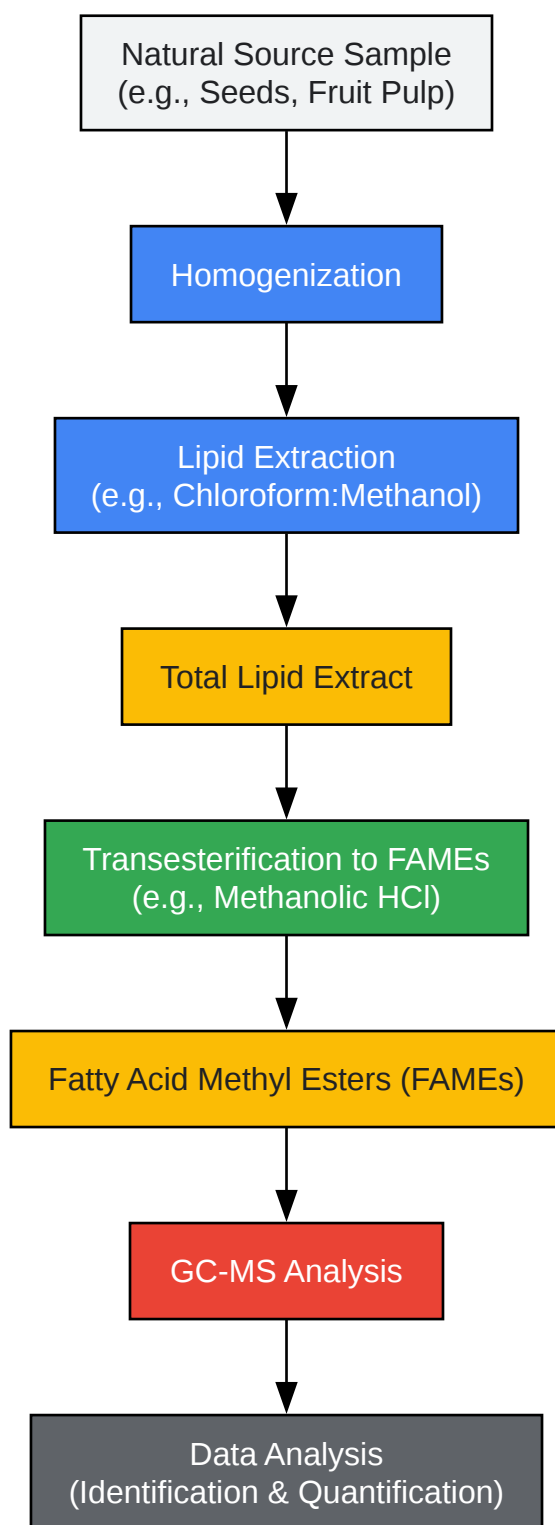


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Caption: Biosynthetic pathway of wax esters.

Experimental Workflow for Fatty Acid Analysis

The general workflow for identifying and quantifying fatty acids from a natural source involves sample preparation, lipid extraction, derivatization, and chromatographic analysis.



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Caption: General workflow for fatty acid analysis.

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